molecular formula C15H23N3O5 B2587803 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide CAS No. 392247-24-4

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide

Cat. No. B2587803
CAS RN: 392247-24-4
M. Wt: 325.365
InChI Key: HBDBCBQDSQWWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide, including its NMR spectroscopy data, are available .

Scientific Research Applications

Antitumor Applications

  • Antitumor Properties : A study demonstrated that compounds similar to 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide show potential as antitumor agents. Specifically, they investigated 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which exhibited curative activity against L-1210 and P388 leukemia, suggesting their potential as antitumor agents (Stevens et al., 1984).

Anti-Tubercular Activity

  • Anti-Tubercular Scaffold : A study on 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, which are structurally related to 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide, revealed significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were also found to be non-cytotoxic against the human cancer cell line HeLa (Nimbalkar et al., 2018).

Metal-Ligand Complexation

  • Complexation with Metal Ions : Research on N-(2,2-[1-(3-Aminophenyl)ethylidene] hydrazino-2-oxoethyl)benzamide, a compound related to 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide, focused on its ability to form complexes with Ni(II), Cu(II), and Cd(II) ions. This highlights its potential application in the field of coordination chemistry and possibly in catalysis or materials science (Thangjam & Rajkumari, 2010).

Supramolecular Assembly

  • Supramolecular Assembly : A study on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrated its capacity for self-assembling into a novel conjunction of organizational motifs, suggesting its use in the development of advanced materials and possibly in nanotechnology (Lightfoot et al., 1999).

Antiviral Properties

  • Antiviral Activities : Compounds structurally related to 3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide, specifically benzamide-based 5-aminopyrazoles, showed significant anti-influenza A virus activity, indicating their potential use in antiviral drug development (Hebishy et al., 2020).

Catalysis Applications

  • Catalysis : Another study highlighted the use of benzene-1,3,5-tricarboxamides in the construction of amide functionalized covalent organic frameworks, which were applied as efficient catalysts for Knoevenagel condensation. This indicates the potential application of similar compounds in heterogeneous catalysis (Li et al., 2019).

properties

IUPAC Name

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O5/c1-4-21-11-7-10(15(20)17-9-13(19)18-16)8-12(22-5-2)14(11)23-6-3/h7-8H,4-6,9,16H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDBCBQDSQWWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(2-hydrazinyl-2-oxoethyl)benzamide

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